molecular formula C20H18BrN5O2 B11014342 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11014342
M. Wt: 440.3 g/mol
InChI Key: KARTUCKLAKWREX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidone core substituted at position 1 with a 4-bromophenyl group and at position 3 with a carboxamide linked to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety.

Properties

Molecular Formula

C20H18BrN5O2

Molecular Weight

440.3 g/mol

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18BrN5O2/c21-16-3-7-18(8-4-16)26-11-15(9-19(26)27)20(28)24-17-5-1-14(2-6-17)10-25-13-22-12-23-25/h1-8,12-13,15H,9-11H2,(H,24,28)

InChI Key

KARTUCKLAKWREX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles

Scientific Research Applications

1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS Number) Key Substituents Heterocyclic Group Structural Implications
Target Compound 4-bromophenyl, 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl 1,2,4-Triazole Bromine enhances lipophilicity; triazole supports hydrogen bonding .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
(878731-29-4)
4-fluorophenyl, 5-isopropyl-1,3,4-thiadiazol-2-yl 1,3,4-Thiadiazole Fluorine reduces steric hindrance; thiadiazole may improve metabolic stability .
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
(346457-03-2)
4-fluorophenyl, 4-methylpyridine Pyridine Pyridine’s basic nitrogen enhances solubility; methyl group adds steric hindrance .
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
(669696-94-0)
Ethoxy-linked 2-fluorophenyl, 4-methoxybenzyl None (ether/amide linkers) Extended linker increases flexibility; methoxy group may alter pharmacokinetics .
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
(741733-98-2)
Benzodioxin, 5-methylthiazole Thiazole Benzodioxin enhances aromatic interactions; thiazole’s sulfur aids in binding .

Key Structural and Functional Insights

Fluorine’s electronegativity in analogs (e.g., ) may enhance binding to polar targets but reduce steric bulk .

Heterocyclic Moieties :

  • 1,2,4-Triazole (target): Facilitates hydrogen bonding, commonly seen in antifungal agents (e.g., fluconazole analogs) .
  • 1,3,4-Thiadiazole (): Sulfur atom enables hydrophobic interactions and may improve oxidative stability.
  • Pyridine (): Enhances solubility via basic nitrogen, beneficial for oral bioavailability.

Direct triazole-phenyl linkage in the target compound maximizes rigidity, favoring selective binding .

Pharmacokinetic Considerations :

  • Thiazole-containing compounds () may exhibit improved absorption due to sulfur’s electron-rich properties.
  • Methoxy groups () could slow metabolism via steric hindrance of oxidative enzymes.

Biological Activity

The compound 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic derivative that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and a comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrrolidine core with various functional groups that contribute to its biological activity. The molecular formula is C19H19BrN4O2C_{19}H_{19}BrN_{4}O_{2}, and it has a molecular weight of approximately 415.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The following mechanisms have been proposed based on structural analogs and preliminary studies:

  • Non-covalent Interactions : The compound may engage in hydrogen bonding, π-π stacking, and van der Waals forces with target proteins.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biochemical pathways, including those related to inflammation and cancer cell proliferation.
  • Modulation of Gene Expression : Through binding interactions, the compound may influence the transcriptional activity of genes associated with disease processes.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, studies on 5-oxopyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The following findings summarize the anticancer activity:

CompoundCell LineIC50 (µM)Notes
1A54966Potent activity compared to standard chemotherapeutics like cisplatin
2HCT11655Selective toxicity towards cancer cells
3MCF770Moderate cytotoxic effects observed

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting multidrug-resistant tumors.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes antimicrobial testing results:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

These findings highlight the potential for further exploration in drug development against resistant bacterial strains.

Case Studies

Several case studies have investigated the biological activity of triazole-containing compounds, which share structural similarities with the target compound. For example:

  • Study on Triazole Derivatives : A study published in Bioorganic & Medicinal Chemistry evaluated various triazole derivatives for their anticancer and antimicrobial activities. Compounds exhibiting similar structural motifs showed significant cytotoxicity against cancer cell lines and effective inhibition of bacterial growth.
  • Synthesis and Characterization : Research focusing on synthesizing novel pyrrolidine derivatives found that modifications at specific positions significantly enhanced both anticancer and antimicrobial activities, suggesting a structure-activity relationship (SAR) that could be leveraged in future drug design efforts.

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